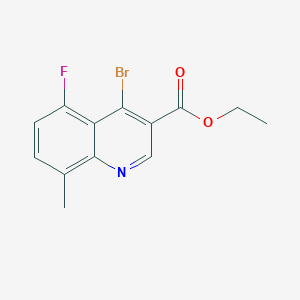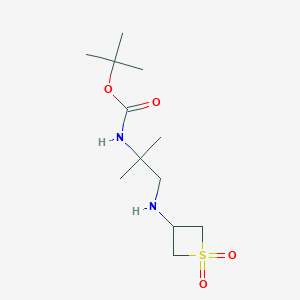
tert-Butyl(1-((1,1-dioxidothietan-3-yl)amino)-2-methylpropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(1-((1,1-dioxidothietan-3-yl)amino)-2-methylpropan-2-yl)carbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group, a dioxidothietan ring, and a carbamate functional group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of tert-Butyl(1-((1,1-dioxidothietan-3-yl)amino)-2-methylpropan-2-yl)carbamate involves several steps, typically starting with the preparation of the dioxidothietan ring. This ring can be synthesized through the oxidation of a thietan derivative using oxidizing agents such as hydrogen peroxide or peracids. The resulting dioxidothietan intermediate is then reacted with tert-butyl isocyanate and a suitable amine to form the final carbamate compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
tert-Butyl(1-((1,1-dioxidothietan-3-yl)amino)-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The dioxidothietan ring can be further oxidized to form sulfone derivatives.
Reduction: Reduction of the carbamate group can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the carbamate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl(1-((1,1-dioxidothietan-3-yl)amino)-2-methylpropan-2-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl(1-((1,1-dioxidothietan-3-yl)amino)-2-methylpropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxidothietan ring and carbamate group are key structural features that enable the compound to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
tert-Butyl(1-((1,1-dioxidothietan-3-yl)amino)-2-methylpropan-2-yl)carbamate can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents on the dioxidothietan ring.
This compound: Contains a different functional group, such as an ester or amide, instead of the carbamate group. The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H24N2O4S |
|---|---|
Molecular Weight |
292.40 g/mol |
IUPAC Name |
tert-butyl N-[1-[(1,1-dioxothietan-3-yl)amino]-2-methylpropan-2-yl]carbamate |
InChI |
InChI=1S/C12H24N2O4S/c1-11(2,3)18-10(15)14-12(4,5)8-13-9-6-19(16,17)7-9/h9,13H,6-8H2,1-5H3,(H,14,15) |
InChI Key |
LNWRJGWGCYESNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CNC1CS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


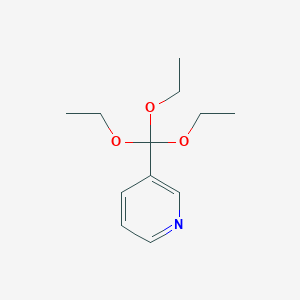
![ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B13007447.png)
![(2,5-Dioxaspiro[3.5]nonan-8-yl)methanol](/img/structure/B13007450.png)
![4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13007453.png)

![2-Methyl-6,7-dihydro-4H-pyrano[4,3-d]thiazole](/img/structure/B13007469.png)
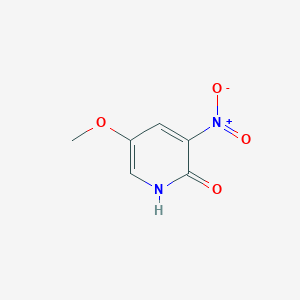
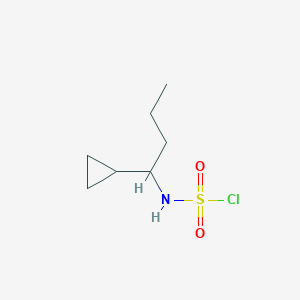

![6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13007488.png)
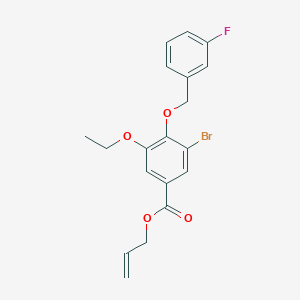
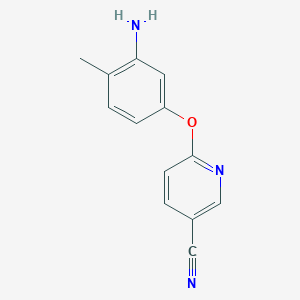
![2,2-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13007499.png)
